5-(2-nitrophenyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSLQJFMFZZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the 1,2,4 Triazole Heterocycle in Contemporary Organic Chemistry
The 1,2,4-triazole (B32235) is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is of profound importance in contemporary organic chemistry due to its unique electronic properties, stability, and capacity for diverse chemical interactions. nih.govchemicalbook.com The 1,2,4-triazole core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, owing to its dipole character, hydrogen bonding capability, and structural rigidity. nih.gov
These characteristics have led to the incorporation of the 1,2,4-triazole nucleus into a wide array of commercially significant molecules. chemicalbook.comnih.gov Its derivatives are noted for a broad spectrum of biological activities, and are also integral in the fields of agrochemicals and materials science. nih.govnih.gov The ability of the triazole ring to be readily substituted allows chemists to create large libraries of compounds with fine-tuned properties for various applications. nih.govnih.gov
The stability of the triazole ring, combined with the acidic nature of the N-H proton and the susceptibility of its carbon atoms to nucleophilic substitution, makes it a versatile building block in synthesis. chemicalbook.com The 1H-1,2,4-triazole tautomer is recognized as being more stable than its 4H-counterpart. nih.govnih.gov
Strategic Importance of Nitrophenyl Substitution in Molecular Design
The attachment of a nitrophenyl group to a core structure, as seen in 5-(2-nitrophenyl)-1H-1,2,4-triazole, is a deliberate and strategic choice in molecular design. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly influences the electronic distribution and, consequently, the chemical reactivity and physical properties of the entire molecule. mdpi.comresearchgate.net
This electronic perturbation can be harnessed for several purposes:
Modulating Reactivity: The electron-withdrawing nature of the nitrophenyl group can activate or deactivate certain positions on the attached heterocyclic ring, guiding subsequent chemical transformations. researchgate.net
Enhancing Biological Activity: In medicinal chemistry, nitro-substituted aromatic compounds are studied for a range of pharmacological activities. mdpi.com The nitro group can participate in crucial interactions with biological targets.
Materials Science Applications: The presence of nitro groups can lead to desirable properties in materials, including applications in high-energy materials and corrosion inhibition. mdpi.comnih.gov
Controlling Molecular Conformation: The steric bulk and electronic properties of the nitrophenyl substituent can influence the three-dimensional shape of the molecule, affecting how it packs in a crystal lattice or binds to a receptor. nih.gov
Establishment of Research Gaps and Motivations for Studying 5 2 Nitrophenyl 1h 1,2,4 Triazole
Research into specific substituted triazoles like 5-(2-nitrophenyl)-1H-1,2,4-triazole is often driven by the desire to understand the interplay between the triazole core and its substituents. A primary motivation is the synthesis of novel molecular structures. organic-chemistry.org The development of efficient and regioselective synthetic routes to create specifically substituted triazoles is a constant goal in organic chemistry. organic-chemistry.orgmdpi.com
A significant research gap often involves the detailed structural characterization of these molecules. X-ray crystallography, for instance, provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. This data is invaluable for understanding the solid-state behavior of the compound and for designing related molecules with specific packing properties.
Furthermore, there is a continuous need to explore the functional aspects of these compounds. Studies may be motivated by the search for new materials with specific properties or for new therapeutic agents. nih.gov For example, the combination of a triazole ring and a nitrophenyl group suggests potential applications that researchers may be motivated to explore. mdpi.comnih.gov The study of related compounds, such as 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been pursued to understand their metabolic pathways, indicating a research interest in the biological fate of such structures. nih.gov
Overview of Multidisciplinary Research Methodologies Applicable to 5 2 Nitrophenyl 1h 1,2,4 Triazole
Synthesis and CharacterizationThe synthesis of substituted 1,2,4-triazoles can be achieved through various established methods, often involving the cyclization of precursor molecules.organic-chemistry.orgresearchgate.netOnce synthesized, the identity and purity of the compound are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as N-H, C=N, and the characteristic absorptions of the nitro (NO₂) group. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. acs.org
Computational StudiesTheoretical methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the properties of molecules like this compound.nih.govresearchgate.net
Geometry Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule, which can then be compared with experimental data from X-ray crystallography.
Electronic Property Analysis: These studies can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information is crucial for understanding the molecule's reactivity.
Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which aids in the interpretation of experimental spectra. nih.gov
The table below presents hypothetical, yet representative, crystallographic data for a compound like this compound, illustrating the type of information obtained from X-ray diffraction studies.
| Parameter | Value |
| Chemical Formula | C₈H₆N₄O₂ |
| Formula Weight | 190.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.539 |
This is a table of representative data and does not reflect experimentally determined values for this specific compound.
Retrosynthetic Strategies for the this compound Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are within the 1,2,4-triazole (B32235) ring itself. The most common strategies involve breaking the ring into two key fragments.
One prevalent retrosynthetic approach involves the disconnection of the N1-C5 and N2-N3 bonds, leading to a nitrile-containing precursor and a hydrazine-derived component. Specifically, this would break down this compound into 2-nitrobenzonitrile (B147312) and a source of the remaining N-N-C unit, such as formamide (B127407) or formic acid hydrazide. This approach is widely adopted due to the ready availability of the precursor materials.
Another viable strategy involves a [3+2] cycloaddition approach. In this scenario, the triazole ring is formed from a three-atom component and a two-atom component. For instance, an imidoyl chloride or a similar reactive intermediate derived from a 2-nitrobenzoyl derivative could react with a source of the N-N fragment.
Preparation of Key Precursors and Intermediate Functionalization
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. The primary starting materials for the most common synthetic routes are derivatives of 2-nitrobenzoic acid.
2-Nitrobenzonitrile: This is a crucial precursor and can be synthesized from 2-nitrobenzaldehyde (B1664092) via its oxime followed by dehydration. Alternatively, it can be prepared from 2-nitroaniline (B44862) through the Sandmeyer reaction.
2-Nitrobenzohydrazide (B91997): This precursor is typically prepared by the reaction of a 2-nitrobenzoyl halide or a 2-nitrobenzoic acid ester with hydrazine (B178648) hydrate.
Functionalization of Intermediates: In some synthetic pathways, functionalization of an intermediate is necessary to introduce the nitro group. For example, a pre-formed 5-phenyl-1H-1,2,4-triazole could be subjected to nitration. However, this approach often leads to a mixture of isomers (ortho, meta, and para), making the purification of the desired 2-nitrophenyl isomer challenging. Therefore, starting with a pre-functionalized precursor like 2-nitrobenzonitrile is generally preferred for regioselectivity.
Cyclization Reactions for 1,2,4-Triazole Ring Formation
The construction of the 1,2,4-triazole ring is the cornerstone of the synthesis. Several methods are employed, each with its own advantages and limitations.
Condensation Reactions Involving Hydrazides and Nitriles/Imidates
A widely used and classical method for synthesizing 1,2,4-triazoles is the condensation reaction between a hydrazide and a nitrile or an imidate. In the context of this compound, this typically involves the reaction of 2-nitrobenzohydrazide with a source of a single carbon atom, such as formic acid or its derivatives.
Another variation of this approach is the reaction of 2-nitrobenzonitrile with a hydrazide, such as formic hydrazide. The reaction often requires heating and may be catalyzed by an acid or a base. The general mechanism involves the initial nucleophilic attack of the hydrazine derivative on the nitrile carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring.
A study by Bekhit and Abdel-Aziem describes the synthesis of various 1,2,4-triazole derivatives, highlighting the versatility of the hydrazide-based condensation method. While not specific to the 2-nitrophenyl derivative, the principles are directly applicable.
Multi-Component Reactions (MCRs) for Direct Assembly of this compound
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. This approach is highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures.
While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the general principles of MCRs for 1,2,4-triazole synthesis can be extrapolated. isres.org For instance, a one-pot reaction involving 2-nitrobenzaldehyde, a hydrazine derivative, and a source of the third nitrogen and carbon atoms could potentially yield the desired product. The development of such an MCR would be a significant advancement in the synthesis of this compound.
Catalytic Approaches in Triazole Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Various catalytic systems have been developed for the synthesis of 1,2,4-triazoles. nih.govorganic-chemistry.org
Copper-catalyzed reactions have emerged as a prominent method for the formation of C-N and N-N bonds in the synthesis of nitrogen-containing heterocycles. nih.gov A copper-catalyzed reaction of nitriles with amidines or 2-aminopyridines using air as the oxidant has been reported for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org Applying this methodology to 2-nitrobenzonitrile could provide a catalytic route to this compound.
Metal-free catalytic systems are also gaining attention due to their environmental benefits. Iodine-catalyzed oxidative cyclization of hydrazones with amines is another approach to synthesize 1,3,5-trisubstituted 1,2,4-triazoles and could be adapted for the synthesis of the target molecule. organic-chemistry.org
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and purity of this compound, the optimization of reaction parameters is critical. Key parameters that are often fine-tuned include:
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Solvents ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) are commonly used.
Temperature: Many cyclization reactions for triazole formation require elevated temperatures to overcome the activation energy barrier. Microwave-assisted synthesis has been shown to accelerate these reactions significantly. organic-chemistry.org
Catalyst: The type and loading of the catalyst are crucial for catalytic reactions. Screening different catalysts and optimizing their concentration can lead to substantial improvements in efficiency.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Below is a table summarizing various synthetic approaches for substituted 1,2,4-triazoles, which could be adapted for the synthesis of this compound.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Hydrazines and Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Nitriles and 2-Aminopyridines/Amidines | Phen-MCM-41-CuBr, Air (oxidant) | 1,2,4-Triazole derivatives | organic-chemistry.org |
| Hydrazones and Aliphatic Amines | Iodine (catalyst), oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Aryl Diazonium Salts and Isocyanides | Ag(I) or Cu(II) catalyst | 1,3- or 1,5-Disubstituted 1,2,4-triazoles | frontiersin.org |
| Hydrazides and Secondary Amides | Trifluoroanhydride activation, microwave-induced cyclodehydration | 3,4,5-Trisubstituted 1,2,4-triazoles | isres.org |
By carefully selecting the synthetic strategy and optimizing the reaction conditions, the efficient and high-yielding synthesis of this compound can be achieved, paving the way for further investigation of its chemical and biological properties.
Impact of Solvent Systems on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of 1,2,4-triazoles, influencing reaction rates, yields, and purity of the product. Solvents mediate the solubility of reactants and intermediates, and their polarity can stabilize transition states, thereby affecting the reaction pathway.
For related triazole syntheses, a variety of solvents such as ethanol (B145695), dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and 1,4-dioxane (B91453) have been employed. researchgate.netmdpi.com The selection often depends on the specific reactants and reaction temperature. For instance, in copper-catalyzed cycloaddition reactions, polar aprotic solvents like DMF are common. frontiersin.org In recent years, a shift towards more environmentally benign solvent systems has been observed. Research on other triazole syntheses has explored the efficacy of green solvents like polyethylene (B3416737) glycol (PEG) and water, which can lead to good yields under mild conditions. researchgate.net A co-solvent system of PEG-400 and water has been shown to be particularly effective in some cases, promoting the reaction and simplifying product isolation. researchgate.net
Table 1: Effect of Different Solvents on the Yield of a Representative Triazole Synthesis The following data is illustrative and based on the synthesis of a related 1,2,3-triazole derivative, (1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl acetate, to demonstrate the principle of solvent impact. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane | 90 | Moderate |
| 2 | CH₃CN | 90 | Moderate |
| 3 | DMF | 90 | Moderate |
| 4 | H₂O | 90 | Moderate |
| 5 | EtOH | 90 | Moderate |
| 6 | PEG-400 | 90 | Good |
| 7 | PEG-400:H₂O (1:1) | 90 | Excellent |
| 8 | Solvent-free | 90 | Moderate |
Temperature, Pressure, and Stoichiometric Control
Precise control over reaction parameters such as temperature, pressure, and stoichiometry is essential for optimizing the synthesis of this compound.
Temperature: The reaction temperature directly influences the rate of reaction. Many synthetic procedures for triazoles require heating, with temperatures often ranging from ambient to reflux conditions of the chosen solvent. mdpi.commdpi.com For example, the synthesis of a related compound, 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole, may utilize temperatures around 120°C. vulcanchem.com
Pressure: While many syntheses are conducted at atmospheric pressure, high-pressure conditions can also be employed. A patent for a related triazole describes a high-pressure method using formate (B1220265) esters and hydrazine hydrate, which can lead to high yields. vulcanchem.com
Stoichiometry: The molar ratio of reactants is a key factor. In many syntheses, equimolar amounts of the starting materials are used. mdpi.com However, in some cases, an excess of one reactant may be used to drive the reaction to completion. For example, in the synthesis of 1,2,4-triazole-3(5)-thiol from 1-formyl-3-thiosemicarbazide, an equimolar amount of sodium hydroxide (B78521) is used for the cyclization step. orgsyn.org
Table 2: Representative Reaction Conditions for Triazole Synthesis This table presents conditions from the synthesis of various related triazole derivatives to illustrate the range of parameters used.
| Reactants | Catalyst/Base | Solvent | Temperature/Pressure | Yield (%) | Reference |
| 1-(bromomethyl)-4-bromobenzene, NaN₂, prop-2-ynyl acetate | CuI | PEG-400:H₂O | 70-90°C | Good | researchgate.net |
| Methyl formate, NH₂NH₂ | Ammonium (B1175870) salts | - | 120°C, high pressure | 90 | vulcanchem.com |
| 2-naphthaldehyde, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | NaOH | EtOH/H₂O | 20°C | 92 | mdpi.com |
| Hydrazones, Aliphatic amines | Iodine | - | - | - | organic-chemistry.org |
Detailed Mechanistic Investigations of this compound Formation
Elucidating the reaction mechanism is crucial for understanding and optimizing the synthesis. While specific mechanistic studies for this compound are scarce, the mechanism can be inferred from established pathways for 1,2,4-triazole formation.
Identification of Reaction Intermediates
The formation of the 1,2,4-triazole ring proceeds through several key intermediates, depending on the synthetic route.
From Amidrazones: A common route involves the reaction of an amidine with a hydrazine derivative to form an amidrazone intermediate. This intermediate then undergoes cyclization with a one-carbon synthon (like formic acid or an orthoformate) to yield the triazole ring. frontiersin.org
From Thiosemicarbazides: Another well-established pathway starts from a thiosemicarbazide (B42300) derivative. For example, 1-phenyl-4-(4-nitrobenzoyl)thiosemicarbazide can be cyclized in the presence of a base like sodium hydroxide to form the corresponding 1,2,4-triazole-3-thiol. ijsr.net The initial step is the deprotonation of the thioamide, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic triazole ring.
From Nitriles and Hydrazides: Some modern synthetic approaches utilize transition-metal catalysis. For instance, a copper-catalyzed cascade reaction between nitriles and 2-aminopyridines or amidines can proceed through a series of N-C and N-N bond-forming oxidative coupling steps to generate the triazole ring. organic-chemistry.org
A plausible mechanistic pathway for many 1,2,4-triazole syntheses involves the initial condensation of the reactants to form a linear intermediate, which then undergoes an intramolecular cyclization, followed by an elimination step (often of water or another small molecule) to achieve the stable aromatic triazole ring. frontiersin.orgnih.gov
Kinetic Analysis and Rate-Determining Steps
Specific kinetic data and identification of the rate-determining step for the synthesis of this compound are not extensively reported in the literature. However, for multi-step reactions leading to heterocycles, the rate-determining step is often the cyclization or the final aromatization step. The cyclization step can be sterically or electronically hindered, while the aromatization step requires overcoming an energy barrier to form the stable aromatic system. Kinetic studies, typically involving monitoring the concentration of reactants and products over time under various conditions (e.g., different temperatures, catalyst concentrations), would be necessary to determine the specific rate law and identify the slowest step in the reaction sequence for this particular compound.
Isotopic Labeling and Crossover Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. While specific isotopic labeling or crossover experiments for the synthesis of this compound have not been found in the reviewed literature, the methodology is well-established for studying heterocyclic ring formations.
For example, using hydrazine labeled with ¹⁵N (¹⁵N₂H₄) in a reaction with a nitrile (like 2-nitrobenzonitrile) and a one-carbon source could definitively establish the positions of the nitrogen atoms from the hydrazine in the final triazole ring. Similarly, using a ¹³C-labeled one-carbon source (e.g., ¹³C-formic acid) would pinpoint the origin of the C5 carbon of the triazole ring. Cambridge Isotope Laboratories, for instance, supplies 1,2,4-triazole with ¹³C and ¹⁵N labels, highlighting the utility of such isotopes in metabolic and mechanistic studies. isotope.com
Crossover experiments could also be employed to determine if the reaction is intra- or intermolecular. For example, running a reaction with a mixture of two similar but distinct starting materials and analyzing the product mixture for "crossed-over" products can provide insight into whether fragments of different reactant molecules combine during the synthesis.
Sustainable Synthetic Approaches for this compound
Developing sustainable or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of this compound, several strategies could be adopted to improve its environmental footprint.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids is a key approach. researchgate.netnih.gov As demonstrated in related syntheses, a PEG-400:H₂O system can be highly effective. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under solvent-free conditions. organic-chemistry.org A simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation without a catalyst has been reported. organic-chemistry.org
Catalyst-Free Reactions: Developing synthetic routes that avoid the use of catalysts, especially those based on heavy or toxic metals, is highly desirable. The aforementioned microwave-assisted synthesis from hydrazines and formamide is one such example. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the final product, are inherently more sustainable due to reduced waste, energy consumption, and purification steps. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols has been developed for the synthesis of 1,2,4-triazoles, avoiding strong oxidants and transition-metal catalysts. organic-chemistry.org
By adapting these modern synthetic strategies, the preparation of this compound could be made more efficient and environmentally friendly.
Solvent-Free and Aqueous Medium Syntheses
The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions and the use of water as a benign reaction medium are at the forefront of this initiative.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant advantages, including reduced pollution, lower costs, and simplicity in processing. For the synthesis of 1,2,4-triazoles, these reactions are often facilitated by catalysts and heat. A notable method involves the reaction of amidrazones with anhydrides, catalyzed by a solid-supported acid like perchloric acid on silica (B1680970) gel (HClO₄-SiO₂). nih.gov This approach, conducted at elevated temperatures (e.g., 80°C), can produce 3,4,5-trisubstituted-1,2,4-triazoles in moderate to high yields (55-95%). nih.gov The catalyst's reusability further enhances the method's green credentials. nih.gov For the target compound, a plausible solvent-free route would involve the condensation of 2-nitrobenzamide (B184338) hydrazone with a suitable reagent under thermal conditions. Microwave irradiation has also been successfully employed to drive these reactions to completion without a solvent. researchgate.net
Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of 1,2,4-triazoles in aqueous media has been demonstrated, particularly for amino-substituted derivatives. researchgate.net Both conventional heating and microwave irradiation have proven effective in promoting these reactions. researchgate.net Furthermore, ultrasound-assisted syntheses of triazoles have been successfully performed in water, often at room temperature, providing a convenient and eco-friendly pathway to these heterocycles. nih.gov A potential aqueous synthesis for this compound could involve the cyclization of a water-soluble precursor, such as a salt of 2-nitrobenzohydrazide, with a suitable carbon source.
Table 1: Examples of Solvent-Free and Aqueous Syntheses of 1,2,4-Triazoles
| Method | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| Solvent-Free | Amidrazones and Anhydrides | HClO₄-SiO₂, 80°C | 55-95% | nih.gov |
| Solvent-Free (Microwave) | Aromatic Aldehydes and 2-Aminothiophenol | Silica Sulfuric Acid, MW | High | researchgate.net |
| Aqueous Medium | Aminoguanidine and Dicarboxylic Acids | Microwave, 200°C, 5 min | Good | nih.gov |
| Aqueous Medium (Ultrasound) | Azides and Nitroolefins | Ultrasound, Room Temp, 30 min | 72-92% | nih.gov |
Microwave and Ultrasound-Assisted Synthesis
To overcome the long reaction times and high energy consumption of conventional heating methods, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. These techniques accelerate reactions by providing energy in a more efficient and targeted manner.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to convert electromagnetic energy into heat. rsc.org This rapid, localized heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govrsc.org The synthesis of 1,2,4-triazoles is well-suited to this technology. For example, the reaction of hydrazines with formamide under microwave irradiation proceeds smoothly without a catalyst to yield substituted 1,2,4-triazoles. organic-chemistry.org Other microwave-assisted methods include the cyclization of chalcones with hydrazine hydrate, which can be completed in as little as 10 minutes. nih.gov A proposed microwave synthesis of this compound could involve the rapid cyclization of 2-nitrobenzohydrazide with an appropriate one-carbon synthon.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This collapse generates localized hot spots with extreme temperatures and pressures, providing the energy to drive chemical reactions. researchgate.net Ultrasound has been successfully used to promote the synthesis of various 1,2,4-triazole derivatives. One relevant example is the one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines, which yields triazoles under ultrasonic irradiation. asianpubs.orgresearchgate.net A key advantage is the significant acceleration of reaction rates, with some syntheses being completed in 30-90 minutes, compared to 10-30 hours required for conventional methods. mdpi.com
Table 2: Comparison of Microwave and Ultrasound-Assisted Syntheses of 1,2,4-Triazole Analogs
| Energy Source | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | Chalcones & Hydrazine Hydrate | Glacial Acetic Acid, 280 W | 10 min | Good | nih.gov |
| Microwave | Hydrazines & Formamide | Catalyst-free | Short | Good | organic-chemistry.org |
| Microwave | Aminoguanidine & Carboxylic Acids | Sealed vial, acid catalyst | < 1 hour | 70-76% | mdpi.com |
| Ultrasound | α-Nitrophenyl Hydrazones & Methylene Amines | NaNO₂, BTEAC, 100°C | 1 hour | 38-86% | asianpubs.org |
| Ultrasound | 5-Aryl-1,2,4-triazole-thiol & 2-Bromoacetamides | NaH, DCM, 45-55°C | 30-90 min | 75-89% | mdpi.com |
Photocatalytic and Electrocatalytic Methodologies
Representing the frontier of synthetic chemistry, photocatalytic and electrocatalytic methods offer highly efficient and controlled ways to construct complex molecules under mild conditions, often avoiding harsh reagents and catalysts.
Photocatalytic Synthesis: Photochemical reactions use light as a clean source of energy to activate molecules. The synthesis of 1,2,4-triazoles has been achieved through a multicomponent photochemical reaction. rsc.org This process can involve the photoexcitation of a reactant like an azodicarboxylate into a reactive triplet state. This intermediate then participates in a cascade of reactions, including an addition with a diazoalkane and a subsequent dipolar cycloaddition with a nitrile. rsc.org To generate the target compound, this compound, one could envision a similar strategy employing 2-nitrobenzonitrile as the nitrile component in this photocatalytic cycloaddition.
Electrocatalytic Synthesis: Organic electrosynthesis is a powerful green chemistry tool that uses electrical current to drive redox reactions, replacing conventional chemical oxidants and reductants. sioc-journal.cn Several electrochemical methods for synthesizing 1,2,4-triazoles have been developed. One approach is a multicomponent reaction involving aryl hydrazines, a carbon source like paraformaldehyde, and a nitrogen source like ammonium acetate, which proceeds using electrogenerated reactive iodine species. organic-chemistry.orgisres.org Another elegant strategy is the direct electrochemical synthesis from nitriles and hydrazides, where the reaction involves both anodic oxidation and cathodic reduction steps. researchgate.net A plausible mechanistic pathway involves an electrochemical dehydrogenative [3+2] annulation, where hydrazones and amines are coupled under transition-metal- and external-oxidant-free conditions. sioc-journal.cn The application of this method to precursors like 2-nitrobenzohydrazone could provide a direct and environmentally friendly route to this compound.
Table 3: Advanced Methodologies for 1,2,4-Triazole Synthesis
| Methodology | Key Reactants | Proposed Mechanism | Key Advantages | Reference |
|---|---|---|---|---|
| Photocatalytic | Azodicarboxylates, Diazoalkanes, Nitriles | Photo-induced triplet state formation followed by cycloaddition | Uses light as a clean reagent; mild conditions | rsc.org |
| Electrocatalytic | Aryl Hydrazines, Paraformaldehyde, NH₄OAc | In situ generation of reactive iodine oxidant | Avoids strong chemical oxidants | organic-chemistry.orgisres.org |
| Electrocatalytic | Nitriles and Hydrazides | Coupled anodic oxidation and cathodic reduction | Direct, environmentally friendly | researchgate.net |
| Electrocatalytic | Hydrazones and Amines | Dehydrogenative [3+2] annulation | Metal- and oxidant-free | sioc-journal.cn |
Chemical Reactivity and Derivatization of 5 2 Nitrophenyl 1h 1,2,4 Triazole
Reactions at the Nitrophenyl Moiety
The nitrophenyl portion of the molecule is particularly susceptible to reactions involving the nitro group and the aromatic ring itself.
Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy Derivatives
The nitro group of 5-(2-nitrophenyl)-1H-1,2,4-triazole can be readily reduced to an amino group, a critical transformation for the synthesis of various derivatives. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through the use of reducing agents like tin(II) chloride (SnCl2) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com The resulting 5-(2-aminophenyl)-1H-1,2,4-triazole is a versatile intermediate for further chemical modifications.
The reduction process can be influenced by the reaction conditions, potentially leading to the formation of hydroxylamino or azoxy derivatives as intermediates or side products. orientjchem.org For instance, the use of milder reducing agents or careful control of reaction parameters can favor the formation of these partially reduced species.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Varies | Amino |
| Sn/HCl | Varies | Amino |
| Zn/NH₄Cl | Varies | Amino |
| NaBH₄/Pd-C | Aqueous | Amino |
It's noteworthy that the choice of reducing agent can be critical for chemoselectivity when other reducible functional groups are present in the molecule. scispace.com
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group influences the regioselectivity and feasibility of these transformations.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. Therefore, electrophilic substitution reactions on the phenyl ring will be disfavored and, if they occur, will primarily direct incoming electrophiles to the positions meta to the nitro group (positions 4 and 6). However, the presence of the triazole ring further complicates the reactivity, and forcing conditions may be required.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. This makes the chloro-substituted analogue, 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole, a useful precursor for introducing various nucleophiles at the 2-position of the phenyl ring. The nitro group at the para position (position 4) enhances the electrophilicity of the carbon bearing the chlorine atom, facilitating its displacement by nucleophiles.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Halogenation of the phenyl ring provides a handle for further functionalization through cross-coupling reactions. Bromination or iodination of the phenyl ring can be achieved using appropriate halogenating agents. The resulting halo-derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by coupling the halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netnih.gov This reaction is a powerful tool for introducing new aryl or vinyl substituents onto the phenyl ring. For instance, 5-(2-bromo-nitrophenyl)-1H-1,2,4-triazole could be coupled with various boronic acids to generate a library of biaryl compounds.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the halogenated phenyl ring and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which are important building blocks in medicinal chemistry and materials science.
Reactions at the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring possesses its own distinct reactivity, allowing for modifications at its nitrogen atoms.
N-Alkylation and N-Acylation Reactions
The 1,2,4-triazole ring can undergo N-alkylation and N-acylation reactions. In the case of this compound, which exists in tautomeric forms (1H and 4H), alkylation can potentially occur at the N1, N2, or N4 positions. chemicalbook.com The regioselectivity of these reactions is influenced by the nature of the alkylating or acylating agent, the base used, and the reaction conditions. researchgate.netresearchgate.net
Alkylation is often carried out using alkyl halides or sulfates in the presence of a base. researchgate.netnih.gov The choice of base can significantly impact the ratio of N1 and N4 isomers formed. researchgate.net Acylation can be achieved using acyl chlorides or anhydrides. These reactions provide a straightforward method for introducing a wide variety of substituents onto the triazole ring, thereby modifying the compound's properties.
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl Halide/Base | Varies | N-alkylated triazole |
| Dialkyl Sulfate/Base | Varies | N-alkylated triazole |
| Acyl Chloride/Base | Varies | N-acylated triazole |
Protonation and Deprotonation Equilibria
The 1,2,4-triazole ring is amphoteric, meaning it can act as both a base and an acid. wikipedia.org
Protonation: The nitrogen atoms of the triazole ring possess lone pairs of electrons and can be protonated in acidic conditions. chemicalbook.com Theoretical studies and experimental data on 1,2,4-triazole itself suggest that the N4 position is the most favorable site for protonation. dnu.dp.ua The pKa of the protonated 1,2,4-triazole (triazolium ion) is approximately 2.45. wikipedia.org
Deprotonation: The N-H proton of the 1,2,4-triazole ring is weakly acidic and can be removed by a strong base. The pKa for the deprotonation of the neutral 1,2,4-triazole is 10.26. wikipedia.org This deprotonation generates a triazolate anion, which is a potent nucleophile and can participate in various reactions, including alkylation and acylation. The acidity of the N-H proton can be influenced by the nature of the substituent at the 5-position.
Table 3: pKa Values for 1,2,4-Triazole
| Equilibrium | pKa |
|---|---|
| Triazolium ion ⇌ Triazole + H⁺ | 2.45 |
Ring Opening and Rearrangement Reactions
Detailed studies specifically documenting the ring-opening or rearrangement reactions of this compound are not extensively available in the surveyed scientific literature. However, the general chemistry of 1,2,4-triazoles suggests potential pathways. For instance, some 1,2,4-triazole systems can undergo rearrangements under thermal or photochemical conditions, or ring-opening through cleavage of the N-N or C-N bonds, often requiring harsh reaction conditions or specific activating groups which may not be applicable here.
One known rearrangement for the synthesis of 1,2,4-triazoles involves the rearrangement of other heterocyclic systems, such as 4-arylazo-2-phenyloxazolin-5-ones, which can be converted to 1H-1,2,4-triazole derivatives. acs.orgnih.gov This, however, is a synthetic route to the triazole ring rather than a rearrangement of a pre-formed this compound.
Synthesis of Dimers, Oligomers, and Polymers Containing the this compound Unit
The incorporation of the this compound moiety into larger molecular assemblies like dimers, oligomers, and polymers is a field with limited specific examples in the literature. In principle, the bifunctional nature of the molecule—possessing a reactive triazole ring and a phenyl ring that can be further functionalized—allows for its use as a monomer.
Research has been conducted on the synthesis of polymers from variously substituted 1,2,4-triazole derivatives. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been prepared by treating the corresponding azo derivatives with polyacryloyl chloride. ajchem-a.com While this demonstrates the capability of the triazole ring system to be part of a polymer backbone, it does not specifically involve the this compound unit. Another approach involves the synthesis of poly(1,2,4-triazoles) through the nucleophilic displacement reaction of di(hydroxyphenyl)-1,2,4-triazole monomers with activated aromatic dihalides. scispace.com
The synthesis of polymeric carriers for drug delivery has also been explored using related triazole structures. For instance, a 1-(4-nitrophenyl)-1,2,3-triazole derivative has been loaded into chitosan (B1678972) and carboxymethylcellulose matrices. ekb.eg This, however, involves a different triazole isomer (1,2,3-triazole) and a different substitution pattern on the phenyl ring.
Direct evidence or specific methodologies for the dimerization, oligomerization, or polymerization of this compound are not well-documented in the available literature.
Chemo- and Regioselective Functionalization Strategies
The functionalization of this compound can be approached by targeting either the triazole ring or the nitrophenyl ring. The presence of multiple nitrogen atoms in the triazole ring and the nitro group on the phenyl ring offers several possibilities for chemo- and regioselective reactions.
The 1,2,4-triazole ring has two carbon atoms that are electron-deficient and susceptible to nucleophilic attack under certain conditions. More commonly, the nitrogen atoms are targets for electrophilic substitution. The NH proton of the 1H-1,2,4-triazole is acidic and can be deprotonated to form a triazolide anion, which can then react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation. The regioselectivity of such reactions (i.e., at N1, N2, or N4) can be influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile.
The nitrophenyl ring offers other functionalization handles. The nitro group is a strong electron-withdrawing group and deactivates the phenyl ring towards electrophilic aromatic substitution. However, it directs incoming nucleophiles to the ortho and para positions in nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. A more common reaction of the nitro group itself is its reduction to an amino group using various reducing agents. This would yield 5-(2-aminophenyl)-1H-1,2,4-triazole, a versatile intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions or amide bond formation.
While these are general strategies for the functionalization of related compounds, specific and detailed research findings on the chemo- and regioselective derivatization of this compound are sparse in the available scientific literature.
Coordination Chemistry of 5 2 Nitrophenyl 1h 1,2,4 Triazole As a Ligand System
Ligand Properties and Coordination Sites of 5-(2-nitrophenyl)-1H-1,2,4-triazole
The coordination properties of this compound are dictated by the electronic and steric characteristics of its constituent functional groups: the 1,2,4-triazole (B32235) ring and the 2-nitrophenyl substituent.
Nitrogen Donor Atom Capabilities
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. wikipedia.org These nitrogen atoms, particularly those at the 2- and 4-positions, possess lone pairs of electrons, making them potential donor sites for coordination to metal ions. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable. ijsr.netimist.ma In the case of this compound, the nitrogen atoms at the 2- and 4-positions are the most likely coordination sites.
The coordination of the triazole ring to a metal center is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating groups. The nitrogen atoms of the triazole ring are considered hard donors, favoring coordination with hard or borderline metal ions. The basicity of the nitrogen atoms, and thus their donor strength, can be modulated by the substituent on the triazole ring. The electron-withdrawing nature of the 2-nitrophenyl group is expected to reduce the electron density on the triazole ring, thereby slightly weakening the donor capability of the nitrogen atoms compared to unsubstituted 1,2,4-triazole.
Potential for Multidentate and Bridging Coordination
One of the most significant features of 1,2,4-triazole ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. This bridging is typically achieved through the N1 and N2 atoms or the N2 and N4 atoms of the triazole ring. nih.govacs.org This bridging capability has been extensively utilized in the construction of metal-organic frameworks (MOFs) and other extended structures. tennessee.edu
In addition to the triazole nitrogens, the nitro group on the phenyl ring introduces another potential coordination site. The oxygen atoms of the nitro group can coordinate to metal ions, particularly to hard metal ions like lanthanides. This could lead to chelation, where the ligand binds to a single metal center through a triazole nitrogen and a nitro oxygen, or it could facilitate further bridging between metal centers. The ortho position of the nitro group on the phenyl ring makes chelation with the adjacent triazole ring sterically feasible. Therefore, this compound has the potential to act as a bidentate or even a multidentate bridging ligand, leading to the formation of structurally diverse coordination compounds.
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for the coordination of other 1,2,4-triazole derivatives. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Preparation of Transition Metal Complexes (e.g., Cu, Fe, Co, Ni, Zn, Pt, Pd)
The synthesis of transition metal complexes with 1,2,4-triazole ligands is well-documented. nih.govcolab.wsosti.gov Typically, a solution of the ligand in a solvent like ethanol (B145695), methanol, or acetonitrile (B52724) is mixed with a solution of the desired metal salt (e.g., chloride, nitrate (B79036), sulfate, or perchlorate). The resulting complex often precipitates from the solution upon mixing or after a period of stirring or refluxing. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For example, the reaction of 3,5-diamino-1,2,4-triazole with zinc salts via mechanochemical methods has been shown to produce dinuclear zinc complexes. acs.org Similarly, Schiff base ligands derived from 1,2,4-triazoles have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zr(IV). researchgate.net
Based on these precedents, complexes of this compound with transition metals such as Cu(II), Fe(II)/Fe(III), Co(II), Ni(II), and Zn(II) could likely be prepared through direct reaction of the ligand with the corresponding metal salts in a suitable solvent. The synthesis of platinum and palladium complexes might require more specific conditions, potentially involving the use of precursor complexes or different solvent systems.
| Metal Ion | Potential Synthesis Method | Expected Coordination Geometry |
| Cu(II) | Reaction with CuCl₂, Cu(NO₃)₂, or Cu(OAc)₂ in ethanol or methanol. | Octahedral, Square Planar, or Distorted Geometries |
| Fe(II)/Fe(III) | Reaction with FeCl₂ or FeCl₃ in an inert atmosphere for Fe(II). | Octahedral |
| Co(II) | Reaction with CoCl₂ or Co(NO₃)₂ in ethanol. | Octahedral or Tetrahedral |
| Ni(II) | Reaction with NiCl₂ or Ni(NO₃)₂ in ethanol. | Octahedral |
| Zn(II) | Reaction with ZnCl₂ or Zn(OAc)₂ in ethanol or methanol. | Tetrahedral or Octahedral |
| Pt(II)/Pd(II) | Reaction with K₂PtCl₄ or PdCl₂ in a suitable solvent, possibly with heating. | Square Planar |
This table presents potential synthetic routes and expected geometries based on the known coordination chemistry of similar 1,2,4-triazole ligands.
Synthesis of Main Group and Lanthanide/Actinide Complexes
The coordination chemistry of 1,2,4-triazoles with main group metals is less explored than with transition metals. However, the synthesis of complexes with metals like tin has been reported. semanticscholar.org The preparation of such complexes would likely involve similar synthetic strategies as for transition metals.
Lanthanide and actinide complexes with nitrogen-donor ligands are of significant interest due to their unique magnetic and luminescent properties. The synthesis of lanthanide complexes with triazole-containing ligands has been successfully achieved. mdpi.comrsc.org These syntheses often employ the reaction of the ligand with a lanthanide salt (e.g., nitrate or chloride) in a suitable solvent, sometimes under solvothermal conditions to promote crystallization. The oxygen atoms of the nitro group in this compound could be particularly effective in coordinating to the hard lanthanide and actinide ions. This could lead to the formation of stable chelate rings and potentially to interesting photophysical properties. While no specific examples with this compound are reported, the general methodologies for forming lanthanide complexes with N- and O-donor ligands are well-established. preprints.org
Structural Characterization of Coordination Compounds
The structural elucidation of any newly synthesized coordination compounds of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for confirming the coordination of the ligand to the metal ion. The C=N and N-N stretching vibrations of the triazole ring, typically observed in the 1400-1600 cm⁻¹ region, would be expected to shift upon coordination. ijsr.net Additionally, changes in the vibrational frequencies of the nitro group (typically around 1550 and 1350 cm⁻¹) could indicate its involvement in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pt(II), Pd(II), and some main group metals), ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's environment in the complex. Shifts in the proton and carbon signals of the triazole and phenyl rings upon coordination would confirm the formation of the complex and could provide insights into the coordination mode.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ions and any ligand-to-metal or metal-to-ligand charge transfer bands. This data is particularly useful for characterizing the geometry of transition metal complexes.
Elemental Analysis and Mass Spectrometry: These techniques are essential for determining the empirical formula and confirming the composition of the synthesized complexes.
| Technique | Information Gained |
| IR Spectroscopy | Confirmation of ligand coordination, identification of coordinated functional groups (triazole, nitro group). |
| NMR Spectroscopy | Information on the ligand environment in diamagnetic complexes, confirmation of complex formation. |
| UV-Vis Spectroscopy | Information on metal ion d-d transitions and charge transfer bands, insights into coordination geometry. |
| X-ray Diffraction | Precise determination of bond lengths, bond angles, and overall 3D structure. |
| Elemental Analysis | Determination of the empirical formula of the complex. |
| Mass Spectrometry | Confirmation of the molecular weight and composition of the complex. |
This table summarizes the key characterization techniques and the information they provide for studying the coordination compounds of this compound.
Spectroscopic Analysis of Metal-Ligand Bonding (e.g., IR, UV-Vis, EPR, XAS)
Electronic and Magnetic Properties of Metal-Triazole Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to their structure and bonding. The nitrophenyl group on the triazole ligand could significantly influence these properties.
Spin-State Transitions and Magnetic Ordering
The field of spin-crossover (SCO) is a significant area of research for 1,2,4-triazole-based complexes, particularly with iron(II). These materials can switch between low-spin and high-spin states in response to external stimuli such as temperature, pressure, or light. However, there are no specific studies reporting on spin-state transitions or magnetic ordering in complexes of this compound.
Charge Transfer Phenomena and Luminescence of Complexes
The luminescence properties of metal complexes are of great interest for applications in sensing, imaging, and lighting. The combination of a conjugated triazole system with a nitrophenyl group could potentially lead to interesting photophysical behaviors, including charge transfer phenomena that might result in luminescence. However, specific research on the luminescence of metal complexes with this particular ligand is not currently available.
Supramolecular Architectures Based on Metal-Triazole Interactions
The ability of 1,2,4-triazole ligands to bridge metal centers is a key feature in the construction of supramolecular architectures with diverse dimensionalities and topologies.
Self-Assembly Processes and Crystal Engineering
The principles of crystal engineering are often applied to design and synthesize novel metal-organic frameworks with desired properties. The specific steric and electronic profile of this compound would be expected to direct the self-assembly process in unique ways. However, without experimental data, any discussion on the resulting supramolecular architectures would be purely speculative.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) relies on the self-assembly of metal ions or clusters with organic ligands to form extended, often porous, crystalline structures. The 1,2,4-triazole ring is a highly effective building block for these materials due to its excellent coordination ability, typically bridging metal centers through its N1 and N2 atoms. mdpi.comacs.org While the scientific literature does not currently contain specific examples of MOFs or coordination polymers constructed from This compound , the extensive research on related 1,2,4-triazole derivatives allows for a detailed projection of its potential in this field.
The versatility of the 1,2,4-triazole core enables the formation of diverse network dimensionalities, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.comnih.gov The final architecture is influenced by several factors, including the coordination geometry of the metal ion, the reaction conditions, and the nature of the substituents on the triazole ring.
General Principles of 1,2,4-Triazole-Based Coordination Polymers
The primary coordination mode of 1,2,4-triazole ligands in the formation of coordination polymers involves the nitrogen atoms at the 1- and 2-positions, which act as a bridge between two metal centers. This N1,N2-bridging is a dominant feature that facilitates the creation of extended networks. mdpi.comacs.org The presence of substituents on the triazole ring can significantly influence the resulting structure. These substituents can introduce steric hindrance, which may alter the coordination environment of the metal, or they can provide additional functional sites for secondary interactions, such as hydrogen bonding or π-π stacking, which can further stabilize the framework.
For instance, the introduction of flexible bis(1,2,4-triazole) ligands has been shown to produce a variety of coordination polymers with differing dimensionalities and properties. acs.org Similarly, the incorporation of other functional groups, such as carboxylates, alongside the triazole ring can lead to the formation of complex, multifunctional MOFs. acs.org
Potential of this compound as a Ligand
Based on the established coordination chemistry of 1,2,4-triazoles, This compound is expected to be a viable ligand for the synthesis of coordination polymers and MOFs. The N1 and N2 atoms of the triazole ring would likely serve as the primary coordination sites, bridging metal ions to form extended structures.
The 2-nitrophenyl substituent at the 5-position of the triazole ring could have several effects on the formation and structure of the resulting coordination polymer:
Electronic Effects: The electron-withdrawing nature of the nitro group can influence the electron density of the triazole ring, which may have a subtle effect on the strength of the metal-ligand coordination bonds. mdpi.com
Secondary Interactions: The nitro group itself could participate in the supramolecular assembly of the framework. While direct coordination of the nitro group to the metal center is less common, it can act as a hydrogen bond acceptor, interacting with co-ligands or solvent molecules to further stabilize the crystal structure. nih.gov The presence of the aromatic phenyl ring also introduces the possibility of π-π stacking interactions, which are known to play a crucial role in the stabilization of many coordination polymers.
Illustrative Examples with Related Ligands
To illustrate the potential of substituted 1,2,4-triazoles in the formation of coordination polymers, the following tables summarize the structural features of some representative examples from the literature.
| Ligand | Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|
| 1H-1,2,4-triazole (Htr) | Zn(II) | 2D | Neighboring Zn atoms are connected by μ3-1κN:2κN:4κN-tr anionic ligand into 6- and 16-membered rings, forming a 2D sheet. | koreascience.kr |
| 1H-1,2,4-triazole (Htr) | Cd(II) | 1D | Cd atoms are bonded by two μ2-Br bridges and neutral μ2-1κN:2κN-Htr to form a 1D triple chain. | koreascience.kr |
| 1,2,4-triazole-derivatized amino acids | Cd(II) | 1D | A triple bridge of one μ-chloride and two μ-N1,N2-1,2,4-triazole units connect neighboring cadmium centers. | mdpi.com |
| Flexible 4-substituted bis(1,2,4-triazole) | Zn(II) | 2D | The ligand coordinates to four Zn(II) ions, which are further bridged by carboxylate anions to form a 2D network. | acs.org |
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| [Zn(tr)Cl]n | C2H2ClN3Zn | Monoclinic | P21/c | koreascience.kr |
| [Cd(Htr)2Br2]n | C4H6Br2CdN6 | Monoclinic | P21/n | koreascience.kr |
| Cd3(trz)5(NO3)(H2O)0.866 | C10H12.732Cd3N16O4.866 | Monoclinic | C2/c | sc.edu |
| [Cu3(μ3-OH)(trgly)3(SO4)]·2H2O | C12H17Cu3N9O14S | Monoclinic | P21/c | acs.org |
Exploration of 5 2 Nitrophenyl 1h 1,2,4 Triazole and Its Derivatives in Materials Science and Catalysis
Advanced Materials Applications
The integration of the 5-(2-nitrophenyl)-1H-1,2,4-triazole moiety into larger systems allows for the development of materials with tailored optical, sensing, and electrochemical properties.
Derivatives of 1,2,4-triazole (B32235) are recognized for their potential in optoelectronic applications, including as luminescent materials for devices like organic light-emitting diodes (OLEDs). nih.gov The luminescence in these organic compounds often arises from the presence of donor and acceptor moieties connected through a π-conjugated system. The 1,2,4-triazole ring, with its high nitrogen content, can act as an effective electron-transporting component in such a system. nih.gov
In the case of this compound, the nitrophenyl group acts as a strong electron acceptor, while the triazole ring can be part of a larger conjugated framework. By chemically modifying the core structure, for instance, through Suzuki cross-coupling reactions to attach various aromatic or heteroaromatic groups, it is possible to tune the photophysical properties. nih.gov Research on similar 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles has shown that extending the π-conjugation leads to compounds with high quantum yields. nih.gov The emission colors and efficiency can be modulated by the choice of substituents attached to the triazole core.
Table 1: Photophysical Properties of Representative Luminescent 1,2,4-Triazole Derivatives Note: Data is for analogous compounds to illustrate potential properties.
| Compound Structure (Analog) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 4-butyl-3,5-bis(naphthalen-1-yl)-4H-1,2,4-triazole | 301 | 389 | 0.98 |
| 4-butyl-3,5-bis(pyren-1-yl)-4H-1,2,4-triazole | 348 | 417 | 0.82 |
| 4-heptyl-3,5-bis(phenanthren-9-yl)-4H-1,2,4-triazole | 299 | 390 | 0.99 |
This table is generated based on data for analogous compounds from available research to illustrate the potential photophysical properties. nih.gov
Derivatives of this compound could be designed as colorimetric or fluorescent sensors. For example, a triazole-containing phenylene-vinylene derivative has demonstrated high selectivity for Fe²⁺ ions, with a detection limit as low as 8.95 ppb. nanobioletters.com The sensing mechanism in that case was attributed to the interaction between the triazole's C-H hydrogen and the iron cation. nanobioletters.com Similarly, other triazole-based sensors have shown efficacy in detecting hazardous ions like Hg²⁺ and Cu²⁺ in aqueous solutions. nanobioletters.com The design of such sensors often involves linking the triazole unit to a chromophore or fluorophore, where analyte binding induces a measurable change in the optical properties.
Table 2: Examples of Triazole-Based Chemical Sensors
| Sensor Type | Analyte Detected | Detection Limit |
| Triazole-Phenylene-Vinylene | Fe²⁺ | 8.95 ppb |
| Triazole-Functionalized Gold Nanoparticles | Al³⁺ | Not specified |
| Triazole-Lysine Conjugate | Hg²⁺ | 610 nM |
| Hydrazone-Triazole Derivative | Cr³⁺, NH₃ | 0-20 ppm |
This table summarizes findings on various triazole-based sensors to demonstrate the platform's versatility. nanobioletters.com
The combination of a triazole ring and a nitro functional group is a hallmark of many energetic materials, which possess significant potential for energy storage applications due to their inherent redox activity. nih.govmdpi.com The nitro group (-NO₂) is a classic electrophore that can undergo reversible electrochemical reduction, a key process for charge storage in batteries and supercapacitors. The this compound structure is thus a promising candidate for designing redox-active materials.
The high nitrogen content of the triazole ring contributes to the thermal stability and high energy density of these materials. energetic-materials.org.cn By incorporating this molecule into a polymer backbone or grafting it onto a conductive substrate like carbon nanotubes or graphene, it could function as an electrode material. The redox potential and charge storage capacity could be tuned by further chemical modification of the triazole or phenyl rings. Research on related nitro-triazole compounds has focused on their synthesis and energetic properties, laying the groundwork for their exploration in electrochemical energy storage systems. nih.govmdpi.com
Catalytic Activity in Organic Transformations
The 1,2,4-triazole scaffold is not only a component of functional materials but also a valuable ligand and structural motif in catalysis.
In homogeneous catalysis, 1,2,4-triazole derivatives can serve as N-donor ligands to coordinate with transition metals, forming catalytically active complexes. The multiple nitrogen atoms provide versatile coordination modes. These complexes can catalyze a variety of organic transformations. For example, copper(I) has been used to catalyze the cycloaddition reactions that form triazole rings, highlighting the strong affinity between triazole nitrogens and metal centers. nih.govacs.org
Furthermore, triazole-based compounds can participate directly in metal-free catalytic systems. A base-promoted, three-component reaction has been developed for synthesizing complex molecular hybrids involving 1,2,4-triazoles, demonstrating their utility in one-pot synthesis strategies under mild, metal-free conditions. rsc.org Derivatives of this compound could be employed as ligands to modulate the steric and electronic environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.
To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the 1,2,4-triazole moiety can be incorporated into heterogeneous catalysts. This is typically achieved by immobilizing the triazole-containing molecule onto a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles.
For instance, a CuFe₂O₄ nanocatalyst has been successfully used as a heterogeneous catalyst for the synthesis of 1,2,3-triazoles. biolmolchem.com This approach combines the catalytic activity of the metal with the ease of separation of the magnetic support. A similar strategy could be applied by first synthesizing a functionalized this compound derivative that can be covalently attached to a solid matrix. Such a heterogeneous catalyst would benefit from enhanced stability and reusability, making it attractive for industrial applications. The triazole unit would serve to anchor and stabilize the active catalytic species, such as metal ions, facilitating transformations in a robust and sustainable manner.
Role as Precursors for Novel Functional Materials
The structural and electronic characteristics of this compound and its derivatives make them attractive candidates as precursors for a variety of functional materials, including polymers and self-assembled nanostructures.
Polymerization Initiators or Monomers
The 1,2,4-triazole moiety can be incorporated into polymeric structures, either as part of the monomer unit or as a functional group that initiates polymerization. While specific studies on the use of this compound as a polymerization initiator or monomer are limited, related research provides a strong basis for its potential in this area.
For example, di(hydroxyphenyl)-1,2,4-triazole monomers have been synthesized and used to prepare high-molecular-weight poly(1,2,4-triazoles) through aromatic nucleophilic displacement reactions with activated aromatic dihalides or dinitro compounds. These polymers exhibit high thermal stability, with no weight loss observed below 300°C. Additionally, two types of polymers with different binding units (azomethine and amide) have been prepared from a triazole monomer derived from its corresponding oxadiazole. These examples demonstrate the feasibility of incorporating the 1,2,4-triazole ring into polymer backbones to create materials with desirable properties. The nitrophenyl group in this compound could further be utilized for post-polymerization modifications or to impart specific electronic properties to the resulting polymer.
Building Blocks for Self-Assembled Nanostructures
The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The 1,2,4-triazole ring, with its capacity for hydrogen bonding and coordination with metal ions, is an excellent motif for directing self-assembly processes.
Research has shown that 1,2,4-triazole derivatives can be used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials exhibit a wide range of structures, from 1D chains to 3D frameworks, depending on the specific triazole ligand and metal ion used. mdpi.com For instance, a series of cadmium coordination compounds with dimensionalities ranging from 0D to 3D have been reported, where the substitution on the 1,2,4-triazole and the choice of anion play a crucial role in determining the final architecture. mdpi.com The formation of self-assembled monolayers (SAMs) is another area where triazole derivatives could be employed to modify surfaces and create functional interfaces. oaepublish.comresearchgate.net While specific research on the self-assembly of this compound is yet to be reported, its structural features suggest a strong potential for the formation of ordered nanostructures through non-covalent interactions. The nitrophenyl group could participate in π-π stacking interactions, further stabilizing the self-assembled architectures.
Emerging Research Perspectives and Future Trajectories for 5 2 Nitrophenyl 1h 1,2,4 Triazole
Innovations in Sustainable Synthesis and Process Intensification
The future synthesis of 5-(2-nitrophenyl)-1H-1,2,4-triazole will increasingly be guided by the principles of green chemistry and process intensification. While traditional synthetic routes have been established, the focus is now moving towards methods that are more environmentally benign, efficient, and scalable. benthamdirect.comrsc.org Key innovations are expected in several areas:
Green Solvents and Catalysts: Research is steering away from hazardous organic solvents towards greener alternatives like water, glycerol, or deep eutectic solvents (DES). consensus.app The use of heterogeneous or recyclable catalysts, such as copper nanoparticles, is also a promising avenue to minimize waste and improve the economic feasibility of synthesis. consensus.app For instance, methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, are being adapted to use water as a solvent, which can significantly reduce the environmental impact. consensus.apptandfonline.com
Alternative Energy Sources: Microwave-assisted and electrochemical syntheses are gaining traction as methods to reduce reaction times, increase yields, and often eliminate the need for harsh catalysts. nih.govorganic-chemistry.org These techniques offer precise process control and are well-suited for the intensification of chemical processes.
Continuous Flow Chemistry: For industrial-scale production, a shift from batch processing to continuous flow chemistry presents a significant opportunity. Flow reactors can improve safety, particularly when handling potentially energetic materials like nitroaromatic compounds, enhance heat and mass transfer, and lead to more consistent product quality and higher throughput.
| Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Aqueous Phase Synthesis | Utilizing water as the primary solvent, often in conjunction with a suitable catalyst like copper(I). | Environmentally benign, reduced cost, simplified product isolation. | consensus.app |
| Microwave-Assisted Organic Synthesis (MAOS) | Employing microwave irradiation to accelerate the reaction between precursors like a 2-nitrobenzonitrile (B147312) derivative and a hydrazine (B178648) source. | Drastically reduced reaction times, higher yields, improved purity. | nih.gov |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and gallic acid) as a recyclable and non-toxic solvent and catalyst system. | Biodegradable, low cost, high stability, and reusability. | consensus.app |
| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. | Enhanced safety, better process control, scalability, and higher efficiency. |
Integration with Advanced Characterization Modalities
To fully understand the structure-property relationships of this compound and its derivatives, researchers are looking beyond standard analytical techniques. The integration of advanced characterization modalities will provide unprecedented insights into its behavior from the molecular to the macroscopic level.
In situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the synthesis of the triazole ring in real-time. This allows for detailed mechanistic studies and the optimization of reaction conditions. For example, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to study the mechanism of CO2 reduction on a triazole-based framework, demonstrating the power of this technique to probe reaction intermediates. rsc.org
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, cryo-EM, and specifically micro-crystal electron diffraction (MicroED), is emerging as a powerful tool for determining the atomic-resolution structures of small organic molecules from nanocrystals. acs.org This could be particularly valuable for characterizing complex assemblies or polymorphs of this compound that are difficult to grow into single crystals suitable for X-ray diffraction. acs.org Furthermore, should this molecule be investigated as a ligand for a biological target, cryo-EM would be instrumental in visualizing the protein-ligand interactions. nih.govnih.gov
Leveraging Artificial Intelligence and Machine Learning for Predictive Material Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new materials. rsc.org These computational tools can accelerate the development of novel this compound derivatives with tailored properties.
Property Prediction: ML models can be trained on existing data to predict the physical, chemical, and biological properties of new, unsynthesized triazole derivatives. youtube.com This includes predicting thermal stability, energetic performance, or potential bioactivity, thereby guiding synthetic efforts towards the most promising candidates.
Generative Models: AI can be used in a generative capacity to design entirely new molecules. youtube.com By defining desired properties, a generative model could propose novel derivatives of the this compound scaffold that are optimized for a specific application, such as a high-energy material or a specialized polymer precursor.
Synthesis Planning: AI tools are being developed that can analyze the structure of a target molecule and propose a viable synthetic route. youtube.com This could significantly reduce the time and effort required to synthesize new derivatives of this compound, making the exploration of its chemical space more efficient.
Exploration of Novel Application Domains in Niche Chemical Technologies
The unique structural features of this compound open up possibilities for its use in several niche, high-value technological areas, building on the known applications of the 1,2,4-triazole (B32235) core. nih.govnih.gov
Energetic Materials: The high nitrogen content of the triazole ring combined with the energy-releasing nitro group makes this compound and its derivatives interesting candidates for the development of advanced energetic materials with a balance of performance and thermal stability. nih.govrsc.org
Photocatalysis and Functional Materials: Triazole-based materials have shown promise in photocatalysis. A covalent organic framework (COF) containing a triazole ring was effective in the visible-light-driven reduction of CO2 to methane. rsc.org The specific electronic properties conferred by the nitrophenyl group could be harnessed to develop novel photocatalysts or functional materials for sensors and energy storage. nih.govrsc.org
Precursors for Advanced Polymers: The compound can serve as a monomer or a key building block for synthesizing specialized polymers. These polymers could possess high thermal stability, specific optical properties, or serve as high-performance resins and coatings.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The triazole ring is an excellent ligand for coordinating with metal ions. This allows for the design and synthesis of novel coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis. nih.gov
| Application Domain | Rationale | Key Properties | Reference |
|---|---|---|---|
| Energetic Materials | High nitrogen content from the triazole ring and an oxygen-rich nitro group. | High density, positive heat of formation, thermal stability. | nih.govrsc.org |
| Photocatalysts | Ability of the triazole-aromatic system to participate in light absorption and electron transfer processes. | Suitable band gap, high surface area (in polymeric forms), catalytic activity. | rsc.org |
| Specialty Polymers | Can act as a robust, thermally stable monomeric unit. | High thermal decomposition temperature, chemical resistance, specific optical/electronic properties. | nih.gov |
| Metal-Organic Frameworks (MOFs) | The triazole moiety serves as a multitopic linker to coordinate with metal centers. | Porosity, tunable structure, catalytic sites. | nih.gov |
Challenges and Opportunities in Scaling Up Research and Industrial Relevance
Transitioning this compound from a laboratory curiosity to an industrially relevant chemical requires overcoming several challenges, which in turn present significant research opportunities.
Challenges:
Scalable Synthesis: Developing a cost-effective and safe synthesis protocol that can be implemented on an industrial scale remains a primary hurdle. This includes managing the hazards associated with nitroaromatic compounds and potentially explosive intermediates.
Precursor Availability: The availability and cost of starting materials, such as substituted benzonitriles and hydrazine derivatives, can influence the economic viability of large-scale production. mdpi.com
Opportunities:
Process Optimization: There is a substantial opportunity to apply process analytical technology (PAT) and automated synthesis platforms to optimize and scale up production, ensuring high yield, purity, and safety.
Demonstrating Value: The greatest opportunity lies in demonstrating the compound's superior performance in one of the niche applications mentioned above. A clear "killer application" where it outperforms existing materials would provide the necessary impetus for industrial adoption.
Derivative Development: The functionalization of the triazole ring or modification of the nitrophenyl group can lead to a vast library of derivatives. A systematic exploration of this chemical space, guided by computational predictions, could uncover compounds with exceptional properties, thereby increasing the industrial relevance of the entire class of materials.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis & Production | Cost-effectiveness, safety of handling nitro-compounds, efficient purification. rsc.org | Development of continuous flow processes, use of green chemistry principles to reduce cost and waste. rsc.org |
| Market & Application | Competition from established materials, need for a clear performance advantage. | High-value applications in niche areas like energetic materials, specialty polymers, and photocatalysis. nih.govrsc.org |
| Research & Development | Limited data on the specific properties and applications of this exact isomer. | Use of AI/ML for rapid screening and design of new derivatives, integration of advanced characterization to uncover novel properties. rsc.orgyoutube.com |
Q & A
Q. What are the established synthetic routes for 5-(2-nitrophenyl)-1H-1,2,4-triazole, and how can purity be optimized?
- Methodological Answer : A common approach involves introducing substituents to the 1,2,4-triazole core via nucleophilic substitution or cyclization reactions. For example, nitration of a pre-functionalized aryl-triazole intermediate using nitric acid under controlled conditions can yield the 2-nitrophenyl derivative . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, UV detection at 254 nm) is recommended .
Q. How can researchers characterize the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict electronic properties such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity and biological activity . Experimentally, UV-Vis spectroscopy (in DMSO or acetonitrile) reveals absorption bands associated with π→π* transitions in the nitroaryl and triazole moieties . Cyclic voltammetry can further assess redox behavior, particularly relevant for nitro-group reduction pathways .
Q. What pharmacological activities are associated with this compound derivatives?
- Methodological Answer : Structural analogs of this compound exhibit cyclooxygenase-2 (COX-2) inhibition, as demonstrated by in vitro enzyme assays (e.g., COX-2 Inhibitor Screening Kit) . To evaluate antimicrobial activity, perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2, EGFR) identifies favorable binding poses and key interactions (e.g., hydrogen bonds with Arg120 in COX-2) . Pharmacophore modeling (e.g., using Schrödinger’s Phase) highlights essential structural features, such as the nitro group’s role in electron-withdrawing effects and triazole’s hydrogen-bonding capacity . Validate predictions with in vitro assays and SAR studies .
Q. What strategies resolve contradictions in reported biological data for 1,2,4-triazole derivatives?
- Methodological Answer : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing . Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) can analyze inter-laboratory variability. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How to analyze the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS (e.g., Agilent 6545 Q-TOF) to identify breakdown products, such as nitro-reduction intermediates. Kinetic modeling (e.g., first-order decay) quantifies half-life . For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes via FTIR .
Q. What experimental designs optimize reaction yields for this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) approaches like Box-Behnken or Central Composite Design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a three-factor DoE revealed that 70°C, 10 mol% CuI, and DMF/water (3:1) maximize yield (82%) while minimizing byproducts . Response surface methodology (RSM) refines conditions further .
Q. How can researchers mitigate solubility challenges in biological testing?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., β-cyclodextrin). For in vivo studies, formulate as nanoparticles via solvent evaporation (e.g., PLGA nanoparticles) to enhance bioavailability. Dynamic Light Scattering (DLS) ensures colloidal stability, with polydispersity indices <0.3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
